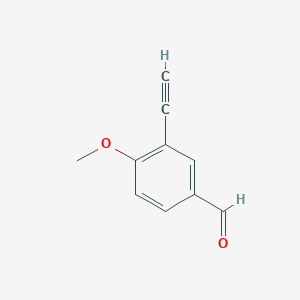![molecular formula C8H11NO B066721 2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile CAS No. 185516-82-9](/img/structure/B66721.png)
2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile
説明
2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile, commonly known as OPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
科学的研究の応用
OPC has been shown to have a wide range of potential applications in scientific research. One of the main areas of interest is in the development of new drugs, particularly those that target the central nervous system. OPC has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, OPC has been shown to have anti-inflammatory and analgesic properties, which could make it a useful therapeutic agent for the treatment of chronic pain and inflammation.
作用機序
The exact mechanism of action of OPC is not fully understood, but it is believed to act on multiple targets in the brain and body. OPC has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. It also appears to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that OPC can have a range of biochemical and physiological effects. In animal models, OPC has been shown to improve cognitive function and memory, reduce inflammation and oxidative stress, and protect against neurotoxicity. OPC has also been found to have analgesic effects, reducing pain sensitivity in animal models.
実験室実験の利点と制限
OPC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is stable under a range of conditions and can be stored for extended periods. However, there are also some limitations to its use. OPC is highly reactive and can be toxic in high concentrations, so care must be taken when handling it. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research on OPC. One area of interest is in the development of new drugs that target the central nervous system. OPC has shown promise as a neuroprotective agent, and further research could lead to the development of new therapies for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of OPC and its potential side effects. Finally, there is potential for the use of OPC in other areas of research, such as in the development of new anti-inflammatory and analgesic drugs.
特性
CAS番号 |
185516-82-9 |
|---|---|
製品名 |
2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile |
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
2-[1-(2-oxopropyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C8H11NO/c1-7(10)6-8(2-3-8)4-5-9/h2-4,6H2,1H3 |
InChIキー |
GISOIRNYRPFPIS-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1(CC1)CC#N |
正規SMILES |
CC(=O)CC1(CC1)CC#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)









![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)